5-oxo-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-4-phenyl-1,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-7(6-4-2-1-3-5-6)8(10(14)15)11-12-9/h1-5,7H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBFDQSZZHMUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937650-39-0 | |
| Record name | 5-oxo-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent with the addition of a catalytic amount of acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-oxo-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitution can be facilitated by using strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of 4-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
5-oxo-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-oxo-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
1-(4-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid (CAS 62084-02-0)
- Structure: The phenyl group at position 1 is substituted with a nitro (-NO₂) group.
- Molecular Formula : C₁₀H₇N₃O₅; Molecular Weight: 249.18 g/mol .
- Applications : Nitro-substituted pyrazoles are often intermediates in synthesizing dyes and pharmaceuticals .
1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid (CAS 125437-42-5)
- Structure : Features a chloro (-Cl), methyl (-CH₃), and sulfonic acid (-SO₃H) group on the phenyl ring.
- Molecular Formula : C₁₁H₉ClN₂O₆S; Molecular Weight: 332.72 g/mol .
- Properties : The sulfonic acid group significantly enhances water solubility, making it suitable for aqueous applications. The chloro and methyl groups introduce steric and electronic effects, altering reactivity.
- Applications : Likely used in dyes or as a pharmaceutical intermediate due to its sulfonate functionality .
5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic Acid (CAS 118-47-8)
- Structure : Contains a sulfophenyl (-C₆H₄SO₃H) group at position 1.
- Molecular Formula : C₁₀H₈N₂O₆S; Molecular Weight: 284.25 g/mol .
- Properties : The sulfonate group imparts high solubility in water and acidic pH stability.
- Applications : Commonly employed in food additives and colorants, as sulfonated pyrazoles are FDA-compliant for such uses .
Heterocyclic Modifications
4-{[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide
- Structure : Replaces the pyrazole core with a triazole ring, linked to a sulfonamide group.
- Synthesis : Formed via cyclization of semicarbazides under alkaline conditions .
- Properties : The triazole ring increases hydrogen-bonding capacity, enhancing biological activity. Reported melting point: 312–313°C .
- Applications : Sulfonamide derivatives are explored for antimicrobial and carbonic anhydrase inhibitory activities .
Extended Aromatic Systems
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic Acid
- Structure : Additional phenyl groups at positions 3 and 4, with a phenacyl (-COCH₂C₆H₅) substituent.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling reactions using Pd catalysts .
- Properties : Increased hydrophobicity due to multiple aromatic groups, reducing aqueous solubility.
- Applications : Investigated for anticancer and anti-inflammatory properties, leveraging the multi-aryl scaffold .
Biological Activity
5-Oxo-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 937650-39-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of pyrazoles, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.
Structural Information
The molecular formula of this compound is , with a molecular weight of 204.18 g/mol. The compound features a phenyl group and a carboxylic acid functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Oxo-Pyrazole Derivative | HeLa (Cervical) | 10.5 | Induction of apoptosis |
| 5-Oxo-Pyrazole Derivative | HCT116 (Colon) | 8.2 | Cell cycle arrest at G1 phase |
| 5-Oxo-Pyrazole Derivative | A375 (Melanoma) | 6.0 | Inhibition of proliferation |
These results suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.
Enzymatic Inhibition
In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes that play roles in disease processes.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| PDE4 | Competitive | 12.0 |
| CDK2 | Noncompetitive | 0.36 |
| CDK9 | Noncompetitive | 1.8 |
These findings indicate that the compound may serve as a lead structure for developing selective inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
Case Studies
A notable case study explored the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The study demonstrated that modifications to the pyrazole ring could enhance anticancer activity and selectivity towards specific cancer types.
Study Overview
- Objective : To evaluate the anticancer efficacy of synthesized pyrazole derivatives.
- Methodology : In vitro assays were conducted on multiple cancer cell lines.
- Results : The study found that certain modifications increased potency against HeLa and A375 cells significantly compared to standard chemotherapeutics.
Q & A
Basic: What are the common synthetic routes for 5-oxo-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid?
Answer:
The synthesis typically involves cyclization of hydrazine derivatives with β-ketoesters or diketones. For example:
- Step 1 : Condensation of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate.
- Step 2 : Cyclization under acidic or thermal conditions to generate the pyrazole ring.
- Step 3 : Hydrolysis of the ester group to yield the carboxylic acid derivative.
Key modifications include introducing substituents via diazonium salt coupling (e.g., azo linkages) to enhance functional diversity . Multi-step routes allow precise control over regioselectivity, as seen in structurally related compounds like ethyl 4-[(2,5-dichlorophenyl)azo] derivatives .
Advanced: How can researchers resolve contradictions in NMR spectral data for pyrazole derivatives?
Answer:
Contradictions often arise from tautomerism or dynamic equilibria in solution. Methodological approaches include:
- Variable Temperature (VT) NMR : To freeze rotational conformers (e.g., hindered azo groups) and assign peaks unambiguously.
- 2D NMR (COSY, HSQC) : For correlating proton and carbon signals, critical in distinguishing between regioisomers (e.g., 4- vs. 5-substituted pyrazoles).
- X-ray Crystallography : Definitive structural assignment, as demonstrated for 5-(4-fluorophenyl) analogs .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, N-H stretch at ~3200 cm⁻¹ for the pyrazole ring) .
- ¹H/¹³C NMR : Assigns substituent positions; the deshielded proton at C4 (δ ~5.5 ppm) indicates dihydro-pyrazole tautomerism .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, as seen in 5-(4-fluorophenyl) derivatives .
Advanced: What strategies optimize the regioselectivity of pyrazole ring formation?
Answer:
Regioselectivity is influenced by:
- Reagent Choice : Use of Vilsmeier–Haack reagent (POCl₃/DMF) for directed cyclization, as applied in 5-chloro-3-methylpyrazole synthesis .
- Steric Effects : Bulky substituents (e.g., 4-sulfophenyl groups) favor formation of 1,4-disubstituted pyrazoles over 1,5-isomers .
- Thermodynamic vs. Kinetic Control : Prolonged heating favors thermodynamically stable tautomers (e.g., 4,5-dihydro-5-oxo forms) .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization and improve yields in analogs like 3-carbothioamide derivatives .
Basic: How does substituent variation on the pyrazole ring affect bioactivity?
Answer:
Substituents modulate electronic and steric properties, altering interactions with biological targets:
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition in phenylpyrazolone analogs) .
- Azo Groups (-N=N-) : Improve solubility and enable π-π stacking with DNA bases, as observed in Ethyl 4-[(2,5-dichlorophenyl)azo] derivatives .
- Carboxylic Acid (-COOH) : Facilitates hydrogen bonding with catalytic residues (e.g., in kinase inhibition assays) .
Comparative studies of 3-methylpyrazolone (analgesic) vs. 4-acetylpyrazole (synthetic precursor) highlight substituent-driven activity differences .
Advanced: How to design enzyme inhibition assays for this compound?
Answer:
- Target Selection : Prioritize enzymes with known pyrazole interactions (e.g., cyclooxygenase, carbonic anhydrase) .
- Assay Format :
- Control Experiments : Include structurally related inactive analogs (e.g., ester derivatives lacking -COOH) to confirm specificity .
- Molecular Docking : Use AutoDock Vina to predict binding poses and guide SAR optimization, as applied in pyrazolyl-1,2,3-triazole studies .
Advanced: How to address low solubility in biological assays?
Answer:
- Prodrug Design : Synthesize methyl/ethyl esters (e.g., Ethyl 5-formyl-1H-pyrazole-4-carboxylate) that hydrolyze in vivo to the active carboxylic acid .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without denaturing proteins .
- Salt Formation : Prepare disodium salts (e.g., 4,5-dihydro-5-oxo-1-phenyl derivatives) for improved aqueous compatibility .
Basic: What are the key differences between this compound and its structural analogs?
Answer:
| Compound | Key Features | Reference |
|---|---|---|
| 1H-Pyrazole-3-carboxylic acid | Lacks azo and dichlorophenyl groups; reduced bioactivity. | |
| Phenylpyrazolone | Contains a ketone at C5; stronger anti-inflammatory activity. | |
| Ethyl 4-azo derivatives | Azo linkage enables dye applications and DNA intercalation. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
